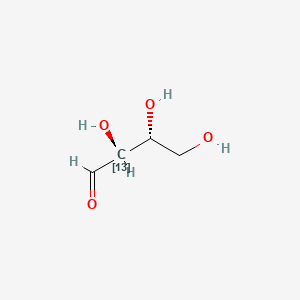
NHS-SS-Ph
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate (NHS-SS-Ph) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound facilitates the release of therapeutic agents under specific intracellular conditions, making it a valuable tool in targeted drug delivery systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate is synthesized through a series of chemical reactions involving the activation of carboxylate groups with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a non-aqueous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate involves large-scale synthesis using automated reactors. The process includes stringent quality control measures to ensure the purity and stability of the final product. The compound is then purified through chromatographic techniques and stored under dry conditions to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond in the compound can be cleaved using reducing agents such as dithiothreitol (DTT).
Common Reagents and Conditions
Primary Amines: Reacts with primary amines in slightly alkaline conditions (pH 7.2 to 9) to form stable amide bonds.
Reducing Agents: Disulfide bonds are cleaved using reducing agents like DTT.
Major Products Formed
The major products formed from these reactions include amide-linked conjugates and cleaved disulfide products, which are essential in the synthesis of antibody-drug conjugates .
Wissenschaftliche Forschungsanwendungen
N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and bioconjugates.
Biology: Facilitates the labeling of proteins and other biomolecules for various assays.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of diagnostic reagents and biotinylation of antibodies.
Wirkmechanismus
The mechanism of action of N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate involves the formation of stable amide bonds with primary amines. The disulfide bond in the compound is cleaved under reducing conditions, releasing the therapeutic agent. This mechanism allows for targeted delivery of drugs to specific intracellular environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxysuccinimide (NHS): Commonly used in bioconjugation techniques.
Sulfo-NHS: Water-soluble analog of NHS, used to improve coupling efficiency.
N-Hydroxysuccinimide-Succinimidyl-2-(biotinamido)-ethyl-1,3’-dithiopropionate (NHS-SS-Biotin): Used for biotinylation of proteins.
Uniqueness
N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate is unique due to its cleavable disulfide bond, which allows for the controlled release of therapeutic agents under specific intracellular conditions. This property makes it particularly valuable in the development of targeted drug delivery systems .
Eigenschaften
Molekularformel |
C16H17NO7S2 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyldisulfanyl]ethyl benzoate |
InChI |
InChI=1S/C16H17NO7S2/c18-13-6-7-14(19)17(13)24-16(21)23-9-11-26-25-10-8-22-15(20)12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI-Schlüssel |
VCMZIGLIZQEWHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCSSCCOC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)






